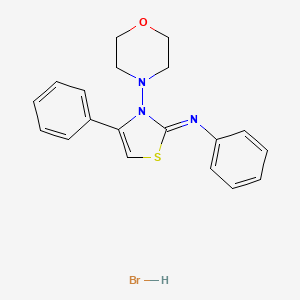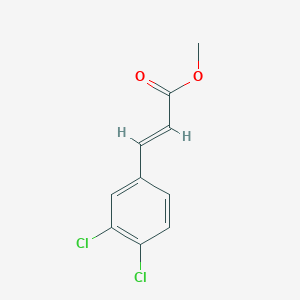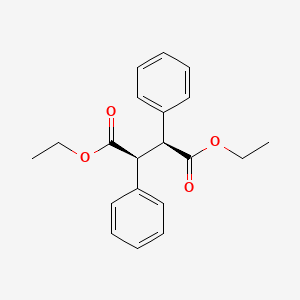
(Z)-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by its unique molecular structure, which includes a morpholino group, a phenylthiazol ring, and an aniline moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide typically involves the reaction of morpholine with phenylthiazol-2(3H)-ylideneaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and purity. The process involves the use of advanced equipment and techniques to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various substitution reagents. The reactions are typically carried out under specific conditions, such as controlled temperature and pH, to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them suitable for various applications.
科学研究应用
Chemistry: In chemistry, (Z)-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide is used as a reagent in organic synthesis and as a building block for the development of new chemical compounds.
Biology: In biological research, the compound is used to study its effects on biological systems, including its potential as a therapeutic agent. It is also used in the development of new drugs and treatments for various diseases.
Medicine: In medicine, the compound is being investigated for its potential use in treating various conditions, such as inflammation, pain, and infections. Its unique chemical structure makes it a promising candidate for drug development.
Industry: In industry, the compound is used in the production of various products, including pharmaceuticals, agrochemicals, and materials. Its versatility and reactivity make it a valuable component in many industrial processes.
作用机制
The mechanism by which (Z)-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound's unique structure allows it to bind to certain receptors and enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds: Some compounds similar to (Z)-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide include other thiazol derivatives, aniline derivatives, and morpholine derivatives. These compounds share similar structural features but may differ in their functional groups and overall properties.
Uniqueness: What sets this compound apart from similar compounds is its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
属性
IUPAC Name |
3-morpholin-4-yl-N,4-diphenyl-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS.BrH/c1-3-7-16(8-4-1)18-15-24-19(20-17-9-5-2-6-10-17)22(18)21-11-13-23-14-12-21;/h1-10,15H,11-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTQRYWPRLCKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N2C(=CSC2=NC3=CC=CC=C3)C4=CC=CC=C4.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one](/img/structure/B2823645.png)

![(3E)-1-(4-chlorobenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2823650.png)

![2-Amino-4-(1-methylpyrazolo[3,4-b]pyridin-5-yl)butanoic acid;dihydrochloride](/img/structure/B2823652.png)
![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-nitrobenzoate](/img/structure/B2823653.png)


![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-4-carboxylicacid,trans](/img/structure/B2823658.png)


![3-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2823663.png)
![2-(4-chlorophenyl)-5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2823664.png)
![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2823665.png)
